1-(3-Amino-7-bromoquinolin-2-yl)ethanone
Description
1-(3-Amino-7-bromoquinolin-2-yl)ethanone is a brominated quinoline derivative featuring an ethanone group at position 2, an amino group at position 3, and a bromine atom at position 7 of the quinoline ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, which enables interactions with biological targets such as enzymes and receptors. The bromine atom enhances electrophilic reactivity, while the amino group contributes to hydrogen bonding, making it a valuable intermediate for synthesizing bioactive molecules .
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
1-(3-amino-7-bromoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H9BrN2O/c1-6(15)11-9(13)4-7-2-3-8(12)5-10(7)14-11/h2-5H,13H2,1H3 |
InChI Key |
XCJFRRJMACYPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Amino-7-bromoquinolin-2-yl)ethanone typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions to form the quinoline core.
Industrial production methods often employ transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-(3-Amino-7-bromoquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include nitroquinolines, dehalogenated quinolines, and substituted quinoline derivatives .
Scientific Research Applications
1-(3-Amino-7-bromoquinolin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-7-bromoquinolin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared below with quinoline- and isoquinoline-based ethanone derivatives, focusing on substituent positions, functional groups, and biological relevance.
Key Observations :
- Bromine at C7 in quinoline derivatives enhances electrophilicity, facilitating nucleophilic substitution reactions in drug design .
- The amino group at C3 in the target compound improves solubility and hydrogen-bonding capacity compared to non-amino analogues (e.g., 1-(7-bromoquinolin-3-yl)ethanone) .
- Chlorine in 1-(2-chlorophenyl)ethanone reduces steric hindrance compared to bromine, but bromine’s higher atomic weight may improve binding affinity in macromolecular targets .
Physicochemical Properties
| Property | This compound | 1-(7-Bromoquinolin-3-yl)ethanone | 1-(4-Amino-3-bromophenyl)ethanone |
|---|---|---|---|
| Molecular Weight | 264.10 g/mol | 250.09 g/mol | 214.06 g/mol |
| Boiling Point | Not reported | 421.5°C (predicted) | 320°C (estimated) |
| Solubility | Moderate in DMSO | Low in water | High in polar solvents |
| pKa (Predicted) | 8.2 (amino group) | -0.90 | 7.8 |
Key Insight: The amino group in the target compound increases polarity and solubility compared to non-amino analogues, improving bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
